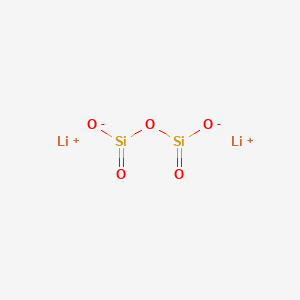

Lithium disilicate

Description

Propriétés

Numéro CAS |

13568-46-2 |

|---|---|

Formule moléculaire |

Li2O5Si2 |

Poids moléculaire |

150.1 g/mol |

Nom IUPAC |

dilithium;oxido-[oxido(oxo)silyl]oxy-oxosilane |

InChI |

InChI=1S/2Li.O5Si2/c;;1-6(2)5-7(3)4/q2*+1;-2 |

Clé InChI |

WVMPCBWWBLZKPD-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[Li+].[O-][Si](=O)O[Si](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Disilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium disilicate (Li₂Si₂O₅), a glass-ceramic material of significant interest across various scientific disciplines, including dentistry and materials science. This document outlines the material's fundamental crystallographic properties, detailed experimental protocols for its synthesis and characterization, and a visual representation of its crystallization pathway and analytical workflow.

Introduction to this compound

This compound is a glass-ceramic renowned for its exceptional mechanical strength, durability, and aesthetic properties.[1] It is primarily composed of lithium oxide (Li₂O) and silicon dioxide (SiO₂) and is widely utilized in the fabrication of dental restorations such as crowns and bridges.[1] The material's superior performance is intrinsically linked to its unique microstructure, which consists of interlocking, randomly oriented, needle-like crystals embedded within a glassy matrix. This intricate structure effectively hinders crack propagation, contributing to its high fracture resistance.[1]

This compound exists in different polymorphic forms, with the high-temperature β-phase being the most relevant for practical applications due to its thermodynamic stability. The transformation from a glassy, amorphous state to a highly crystalline structure is achieved through a controlled two-stage heat treatment process, which is critical in defining the final properties of the material.

Crystallographic Data

The crystal structure of β-lithium disilicate has been determined to be orthorhombic. The detailed crystallographic data, including lattice parameters and atomic positions, are crucial for understanding the material's properties at an atomic level. This information is essential for computational modeling and for interpreting experimental data from various analytical techniques.

Table 1: Crystallographic Data for β-Lithium Disilicate (Li₂Si₂O₅) [2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Ccc2 |

| a (Å) | 5.79 |

| b (Å) | 14.61 |

| c (Å) | 4.77 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 403.61 |

Table 2: Atomic Coordinates and Wyckoff Positions for β-Lithium Disilicate (Li₂Si₂O₅) [2]

| Wyckoff | Element | x | y | z |

| 4c | O | 0.75 | 0.25 | 0.536357 |

| 8d | Li | 0.151322 | 0.057175 | 0.594532 |

| 8d | Si | 0.344312 | 0.147571 | 0.094581 |

| 8d | O | 0.831768 | 0.070902 | 0.497984 |

| 8d | O | 0.905302 | 0.362605 | 0.931056 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound glass-ceramics, enabling researchers to reproduce and build upon existing studies.

Synthesis of this compound Glass-Ceramic via Melt-Quenching

The melt-quenching technique is a common method for producing the precursor glass for this compound ceramics.

Materials:

-

High-purity raw materials: SiO₂, Li₂CO₃, K₂O, Al₂O₃, P₂O₅, etc.[3]

-

High-alumina or platinum crucible[3]

-

Electric furnace capable of reaching at least 1400°C[3]

-

Quenching medium (e.g., distilled water or a metal plate)[3]

Procedure:

-

Batch Calculation and Mixing: Calculate the required weights of the raw materials based on the desired final composition. Thoroughly mix the powders in an agate mortar to ensure homogeneity.[3]

-

Melting: Transfer the mixed powder into a crucible and place it in a high-temperature electric furnace. Ramp the temperature to 1350-1500°C and hold for 1-2 hours to ensure complete melting and homogenization of the glass.[3]

-

Quenching: Rapidly cool the molten glass to prevent crystallization. This can be achieved by pouring the melt into distilled water or onto a pre-heated steel plate.[3][4] This process results in the formation of a glass frit.

-

Milling: The obtained glass frit is then milled into a fine powder (typically <75 μm) using a ball mill.[3]

Two-Stage Crystallization Heat Treatment

This crucial step transforms the amorphous glass powder into a highly crystalline this compound ceramic. The process involves a nucleation stage followed by a crystal growth stage.

Equipment:

-

Programmable furnace

Procedure:

-

Pressing (optional): The glass powder can be uniaxially pressed into a desired shape (e.g., pellets or blocks) at a pressure of approximately 45 MPa.[3]

-

Nucleation Stage: Heat the glass sample to a temperature range of 600-700°C.[4][5] This temperature is held for a specific duration (e.g., 2 hours) to induce the formation of lithium metasilicate (B1246114) (Li₂SiO₃) nuclei.[3]

-

Crystal Growth Stage: Increase the temperature to the crystal growth range of 800-850°C.[6][7] During this stage, the previously formed lithium metasilicate crystals transform into the desired this compound (Li₂Si₂O₅) phase. The holding time at this temperature (e.g., 2 hours) influences the final crystal size and morphology.[4]

-

Cooling: After the crystal growth stage, the furnace is slowly cooled to room temperature to avoid thermal shock and cracking of the ceramic.

Characterization Techniques

A multi-technique approach is necessary for a comprehensive analysis of the crystal structure and microstructure of this compound.

XRD is the primary technique for identifying crystalline phases and determining crystallographic parameters.

Sample Preparation:

-

The sintered ceramic sample is crushed into a fine powder using an agate mortar and pestle.

Instrumentation and Parameters:

-

Diffractometer: A standard powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.[8]

-

Step Size and Scan Rate: A step size of 0.02° with a scan rate of 16.38 s/step is a representative example.[8]

Data Analysis:

-

Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present (e.g., Li₂Si₂O₅, Li₂SiO₃, Li₃PO₄).[8]

-

Quantitative Phase Analysis (Rietveld Refinement): For quantitative analysis of the phase composition and refinement of lattice parameters, Rietveld refinement software (e.g., GSAS-II) is employed.[9][10][11] This method involves fitting a calculated diffraction pattern based on a structural model to the experimental data.[9]

SEM is used to visualize the microstructure of the ceramic, including crystal morphology, size, and distribution.

Sample Preparation:

-

Mounting: The ceramic sample is embedded in an epoxy resin.

-

Grinding and Polishing: The mounted sample is ground with a series of SiC papers of decreasing grit size, followed by polishing with diamond pastes to achieve a mirror-like surface.[12]

-

Etching: To reveal the grain boundaries and crystal structure, the polished surface is etched, typically with a dilute solution of hydrofluoric acid (e.g., 5% HF for a few seconds).[13]

-

Coating: A thin conductive coating (e.g., gold or carbon) is sputtered onto the sample surface to prevent charging under the electron beam.[14]

Imaging:

-

The prepared sample is observed in the SEM using secondary electron (SE) or backscattered electron (BSE) detectors to obtain high-resolution images of the microstructure.

Raman spectroscopy is a powerful tool for probing the vibrational modes of the silicate (B1173343) network and identifying different crystalline and amorphous phases.

Sample Preparation:

-

A polished surface of the sintered ceramic is typically used.

Instrumentation and Parameters:

-

Spectrometer: A Raman spectrometer equipped with a microscope for high spatial resolution.[15]

-

Laser Source: A common excitation source is a 532 nm laser.[16]

-

Spectral Range: The spectra are typically recorded in the range of 200-1200 cm⁻¹, which covers the characteristic vibrational modes of silicate structures.[17]

-

Laser Power and Integration Time: Low laser power is used to avoid sample damage, and multiple scans are averaged to improve the signal-to-noise ratio.[15]

FTIR spectroscopy provides complementary information to Raman spectroscopy regarding the vibrational modes of the glass and crystalline phases.

Sample Preparation (KBr Pellet Method): [18][19]

-

Drying: Potassium bromide (KBr) powder is dried in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture.[18]

-

Mixing: A small amount of the finely ground this compound sample (0.1-1.0% by weight) is thoroughly mixed with the dried KBr powder in an agate mortar.[18]

-

Pressing: The mixture is placed in a pellet die and pressed under high pressure (several tons) to form a transparent pellet.[18]

Measurement:

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

Conclusion

A thorough understanding of the crystal structure of this compound is paramount for controlling its properties and optimizing its performance in various applications. This guide has provided a detailed overview of the crystallographic data of β-lithium disilicate and comprehensive, step-by-step protocols for its synthesis and characterization using a suite of advanced analytical techniques. The provided workflows and experimental parameters are intended to serve as a valuable resource for researchers and scientists in the fields of materials science and drug development, facilitating further innovation and a deeper understanding of this remarkable material.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. ceramic-science.com [ceramic-science.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bioartdental.com.au [bioartdental.com.au]

- 6. “Digitally Oriented Materials”: Focus on this compound Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Different Crystallization Protocols on Marginal Gap of this compound Single Crowns: SEM Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 10. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. vaccoat.com [vaccoat.com]

- 14. Structural characterization of water ice condensed on silicate grains by infrared and Raman spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03166D [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. pyro.co.za [pyro.co.za]

- 17. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 18. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 19. shimadzu.com [shimadzu.com]

Fundamental properties of lithium disilicate glass-ceramics

An In-Depth Technical Guide to the Fundamental Properties of Lithium Disilicate Glass-Ceramics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of this compound glass-ceramics, materials renowned for their exceptional combination of strength and aesthetics. This document delves into their mechanical, optical, and chemical characteristics, supported by detailed experimental methodologies and data presented for comparative analysis. Visual diagrams generated using the DOT language illustrate key processes and relationships, offering a deeper understanding of this versatile biomaterial.

Introduction to this compound Glass-Ceramics

This compound (Li2Si2O5) glass-ceramics are a class of materials that have gained significant prominence, particularly in the field of dentistry, due to their outstanding mechanical properties and excellent esthetics.[1][2][3] These materials are fabricated through a process of controlled crystallization of a glass matrix, resulting in a biphasic structure composed of interlocking, needle-like this compound crystals embedded in a glassy matrix.[4] This unique microstructure is the primary reason for their high strength and fracture toughness.

Composition and Classification:

The typical composition of this compound glass-ceramics includes silicon dioxide (SiO2) as the main network former (57-80 wt%), lithium oxide (Li2O) to facilitate crystallization (11-19 wt%), potassium oxide (K2O) as a flux (0-13 wt%), and phosphorus pentoxide (P2O5) acting as a nucleating agent (1-7 wt%).[4] Additives such as aluminum oxide (Al2O3) and zirconium oxide (ZrO2) can also be incorporated to enhance chemical and mechanical properties.[5]

Key Advantages and Applications:

The primary advantages of this compound glass-ceramics include:

-

High Mechanical Strength: Offering significantly higher flexural strength and fracture toughness compared to traditional feldspathic porcelains.[6][7]

-

Superior Esthetics: Their translucency and ability to be color-matched closely mimic the appearance of natural tooth enamel.[3][4]

-

Biocompatibility: They are considered non-toxic and highly compatible with oral tissues.[3]

-

Chemical Durability: this compound exhibits high stability in the oral environment with low solubility.[4]

These properties make them ideal for a wide range of dental restorations, including crowns, veneers, inlays, onlays, and bridges.[7]

Fundamental Properties

The performance of this compound glass-ceramics is defined by a combination of their mechanical, optical, and chemical properties.

Mechanical Properties

The unique microstructure of interlocking crystals provides this compound with exceptional mechanical resilience.

Flexural Strength:

Biaxial flexural strength is a critical parameter that indicates the material's ability to resist fracture under bending loads. For this compound glass-ceramics, this property is significantly influenced by the crystallization heat treatment. Before full crystallization, in the lithium metasilicate (B1246114) stage, the flexural strength is considerably lower.[8][9]

| Property | Material State | Value (MPa) | Reference |

| Biaxial Flexural Strength | Before Heat Treatment | ~130 | [9] |

| Biaxial Flexural Strength | After Heat Treatment | 360 - 400 | [4][7] |

| Biaxial Flexural Strength (Hot-Pressed) | After Heat Treatment | ~440 | [10] |

Fracture Toughness:

Fracture toughness measures a material's resistance to crack propagation. The interlocking nature of the this compound crystals effectively deflects and blunts advancing cracks, contributing to its high fracture toughness.[7]

| Property | Value (MPa·m¹/²) | Reference |

| Fracture Toughness | 2.0 - 3.5 | [4] |

| Fracture Toughness (Hot-Pressed) | ~2.75 | [10] |

Hardness:

Hardness reflects the material's resistance to surface indentation and scratching.

| Property | Value (GPa) | Reference |

| Hardness | 5.92 ± 0.18 | [7] |

Optical Properties

The esthetic appeal of this compound glass-ceramics is largely due to their excellent optical properties, which can be tailored to match natural dentition.

Translucency:

Translucency is the property of a material that allows light to pass through it diffusely. It is a crucial factor for achieving a natural-looking restoration. The translucency of this compound can be varied by altering the firing temperature and the material's thickness.[11]

| Material | Thickness (mm) | Translucency Parameter (TP) | Reference |

| High Translucency (HT) this compound | 1.0 | Higher TP | [11] |

| Low Translucency (LT) this compound | 1.0 | Lower TP | [11] |

| High Translucency (HT) this compound | 2.0 | Decreased TP | [11] |

Color Stability:

Color stability is the ability of a material to retain its color over time. The color difference is often quantified using the ΔE value, where a lower value indicates better color stability. For this compound, color changes after processes like thermal cycling are generally imperceptible.[12]

| Property | Condition | ΔE Value | Reference |

| Color Difference (ΔE₀₀) | After thermal cycling | Not significantly different from baseline | [12] |

Chemical Properties

Chemical Solubility:

Chemical solubility is a measure of the material's degradation in a chemical environment. For dental materials, low solubility is essential for long-term stability in the oral cavity. This compound demonstrates very low solubility, well within the limits set by ISO standards.[4]

| Property | Value (µg/cm²) | ISO 6872 Standard Limit (µg/cm²) | Reference |

| Chemical Solubility | < 10 | < 100 | [4] |

| Chemical Solubility (Multi-scale crystal-reinforced) | 377 ± 245 | < 1000 (for specific cases) | [13] |

Microstructure and Crystallization

The exceptional properties of this compound glass-ceramics are a direct result of their carefully controlled microstructure, which is developed during the crystallization process.

Crystallization Process

The crystallization of this compound glass is typically a two-stage process. Initially, the glass is heated to a lower temperature to induce the nucleation of lithium metasilicate (Li2SiO3) crystals. In the second stage, the temperature is increased, causing the lithium metasilicate crystals to dissolve and this compound (Li2Si2O5) crystals to precipitate and grow. This transformation is accompanied by a significant increase in mechanical strength.[8][9]

Microstructural Features

The final microstructure of this compound glass-ceramics consists of fine, interlocking, needle-like or plate-like crystals of this compound dispersed in a residual glass matrix.[4] This interlocking arrangement is key to the material's high strength, as it hinders the propagation of cracks. The size and density of the crystals can be controlled by the chemical composition and the heat treatment schedule, allowing for the tailoring of the material's properties.

Experimental Protocols

Standardized testing methodologies are crucial for the accurate characterization and comparison of this compound glass-ceramics.

Biaxial Flexural Strength Test (Piston-on-Three-Ball)

This test is performed according to ISO 6872 to determine the flexural strength of brittle materials.[12]

-

Specimen Preparation: Disc-shaped specimens with a diameter of 12 mm and a thickness of 1.2 mm are prepared.[12] The surfaces are polished to a mirror finish.

-

Apparatus: A universal testing machine is used with a piston-on-three-ball fixture. The three balls form a support circle, and the load is applied to the center of the specimen by the piston.

-

Procedure: The specimen is placed on the three supporting balls, and a compressive load is applied at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs. The fracture load is recorded.

-

Calculation: The biaxial flexural strength (σ) is calculated using the following formula: σ = -0.2387 * P * (X - Y) / d² where P is the fracture load, d is the specimen thickness, and X and Y are parameters related to Poisson's ratio and the radii of the support and loading circles.

Fracture Toughness Measurement (Single-Edge V-Notch Beam - SEVNB)

The SEVNB method is a reliable technique for determining the fracture toughness (K_Ic) of ceramics.

-

Specimen Preparation: Rectangular beam specimens (e.g., 3x4x30 mm) are prepared. A straight-through notch is introduced at the center of the specimen.

-

Apparatus: A universal testing machine equipped with a three-point or four-point bending fixture is used.

-

Procedure: The notched specimen is placed on the bending fixture, and a load is applied at a constant rate until fracture. The fracture load is recorded.

-

Calculation: The fracture toughness is calculated based on the fracture load, specimen dimensions, and notch geometry.

Chemical Solubility Test

This test is conducted in accordance with ISO 6872 to assess the chemical stability of the material.[12]

-

Specimen Preparation: Specimens with a known surface area are prepared and cleaned.

-

Apparatus: A desiccator, an analytical balance, and a container with a 4% acetic acid solution are required.

-

Procedure: The initial mass of the specimens is measured. The specimens are then immersed in the acetic acid solution for a specified period (e.g., 16 hours) at a constant temperature (e.g., 80°C). After immersion, the specimens are removed, dried, and their final mass is measured.

-

Calculation: The chemical solubility is calculated as the mass loss per unit surface area (µg/cm²).

Translucency Parameter (TP) Measurement

-

Specimen Preparation: Disc-shaped specimens of a standardized thickness are prepared.

-

Apparatus: A spectrophotometer or colorimeter is used.

-

Procedure: The color coordinates (L, a, b*) of the specimen are measured against both a black and a white background.

-

Calculation: The translucency parameter (TP) is calculated as the color difference (ΔE) between the measurements on the black and white backgrounds.

Color Stability (ΔE) Measurement

-

Specimen Preparation: Specimens are prepared and their initial color coordinates are measured.

-

Apparatus: A spectrophotometer or colorimeter.

-

Procedure: The specimens are subjected to an aging process (e.g., thermal cycling or staining). After aging, the final color coordinates are measured.

-

Calculation: The color change (ΔE) is calculated using a color difference formula (e.g., CIEDE2000) based on the initial and final L, a, and b* values.

Conclusion

This compound glass-ceramics represent a significant advancement in the field of biomaterials, offering a unique combination of high strength, excellent esthetics, and biocompatibility. Their fundamental properties are intricately linked to their chemical composition and the controlled microstructure achieved through a precise crystallization process. A thorough understanding of these properties, along with standardized experimental protocols for their characterization, is essential for researchers, scientists, and drug development professionals in optimizing existing materials and developing new applications. The continued investigation into the structure-property relationships of these materials will undoubtedly lead to further innovations in restorative and biomedical fields.

References

- 1. empa.ch [empa.ch]

- 2. tandfonline.com [tandfonline.com]

- 3. Single Edge V-notch Beam (SEVNB) sample preparation — Departement Materiaalkunde [mtm.kuleuven.be]

- 4. Comparison of the indentation strength and single-edge-v-notched beam methods for dental ceramic fracture toughness testing [revodonto.bvsalud.org]

- 5. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 6. testresources.net [testresources.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 9. dentistrytoday.com [dentistrytoday.com]

- 10. ISO 6872 - Flexural Strength Testing of Dental Ceramics - STEP Lab [step-lab.com]

- 11. Piston-on-three-ball versus piston-on-ring in evaluating the biaxial strength of dental ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vamas.org [vamas.org]

- 13. Piston-on-three-ball versus piston-on-ring in evaluating the biaxial strength of dental ceramics | Pocket Dentistry [pocketdentistry.com]

Synthesis of Lithium Disilicate Powders via Sol-Gel Method: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium disilicate (Li₂Si₂O₅) powders using the sol-gel method. This method offers a versatile and controlled approach to producing high-purity, homogenous, and reactive powders at lower temperatures compared to traditional melting and quenching techniques. This document details the underlying chemical principles, experimental protocols for common sol-gel routes, and a comparative analysis of the resulting material properties.

Introduction to the Sol-Gel Process for this compound

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of this compound synthesis, the process generally involves the hydrolysis and condensation of a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a lithium salt.

The fundamental steps of the process are:

-

Hydrolysis: The silicon alkoxide reacts with water, often in the presence of a catalyst (acid or base), to form silanol (B1196071) groups (Si-OH).

-

Condensation: The silanol groups react with each other or with alkoxide groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network. This results in the transition of the solution from a liquid "sol" to a solid "gel."

-

Aging: The gel is aged in its mother liquor, during which further condensation and strengthening of the network occur.

-

Drying: The liquid phase is removed from the gel network. This is a critical step that can lead to significant shrinkage and cracking if not carefully controlled.

-

Calcination: The dried gel is heat-treated to remove residual organic compounds and to induce crystallization of the desired this compound phase.

The sol-gel method allows for precise control over the stoichiometry and microstructure of the final product by manipulating parameters such as precursor types, molar ratios, catalyst, temperature, and pH.

Experimental Protocols

Two primary sol-gel routes are commonly employed for the synthesis of this compound powders: the alkoxide route and the nitrate (B79036) route.

Alkoxide Route

This route utilizes metal alkoxides as precursors for both silicon and lithium, offering a high degree of homogeneity at the molecular level.

Experimental Protocol:

-

Precursor Solution Preparation: Tetraethyl orthosilicate (TEOS) is typically used as the silicon precursor. A solution of lithium ethoxide (LiOC₂H₅) or another lithium alkoxide in a suitable solvent (e.g., ethanol) is prepared.

-

Hydrolysis: In some procedures, TEOS is partially hydrolyzed before the addition of the lithium precursor to prevent precipitation.[1] This is achieved by adding a controlled amount of water, often with an acid catalyst like nitric acid (HNO₃), to the TEOS solution and stirring.[1]

-

Mixing: The lithium alkoxide solution is then added to the partially or fully hydrolyzed TEOS solution under vigorous stirring. The molar ratio of Li to Si is maintained at the stoichiometric ratio of 1:1 for Li₂Si₂O₅.

-

Gelation: The resulting sol is stirred until a homogeneous solution is formed, and then it is left to age, typically at a slightly elevated temperature (e.g., 60°C), for several hours to form a clear gel.[2]

-

Drying: The wet gel is dried in an oven, for instance at 120°C, to remove the solvent and byproducts.[2]

-

Calcination: The dried gel powder is then calcined in a furnace. The temperature is ramped up to a specific temperature, often around 800°C, and held for a period to ensure the complete removal of organics and the crystallization of this compound.[2] The crystalline Li₂Si₂O₅ phase can start to form at temperatures as low as 550°C.[1]

Nitrate Route

This route is often more cost-effective as it uses a stable and less hazardous lithium salt, lithium nitrate (LiNO₃), as the lithium precursor.

Experimental Protocol:

-

Precursor Solution Preparation: Lithium nitrate is dissolved in distilled water.[2]

-

Mixing: This aqueous solution is then added to a solution of TEOS in ethanol. The molar ratio of TEOS:H₂O:ethanol is often controlled to ensure miscibility, for example, 1:8:4.[2]

-

Hydrolysis and Condensation: The mixture is stirred mechanically at room temperature until a homogeneous sol is formed.[2]

-

Gelation: The sol is then aged, typically at around 60°C for 12 hours, to promote gelation.[2]

-

Drying: The resulting gel is dried in an oven (e.g., at 120°C) and subsequently ground into a fine powder.[2]

-

Calcination: The dried powder is calcined at a temperature sufficient for the decomposition of nitrates and the crystallization of this compound, for instance, at 800°C.[2]

Key Process Parameters and Their Effects

The properties of the final this compound powder are highly dependent on several critical parameters in the sol-gel process.

| Parameter | Effect on the Process and Final Product |

| Precursors | The choice between alkoxide and nitrate routes affects the homogeneity of the initial sol and the crystallization behavior. The alkoxide route generally leads to more uniform mixing at a molecular level.[2] |

| Catalyst (e.g., HNO₃, HCl) | The presence of an acid catalyst like nitric acid is often crucial for the formation of the Li₂Si₂O₅ phase.[1] The addition of HCl can modify the crystallization behavior, promoting the formation of lithium metasilicate (B1246114) (Li₂SiO₃) at lower temperatures.[3] |

| Water to Alkoxide Ratio (R) | This ratio significantly influences the hydrolysis and condensation rates, thereby affecting the gelation time and the structure of the gel network. |

| Stirring Speed | The agitation speed during sol formation can affect the agglomerate size and morphology of the gel-derived powders, which in turn influences the phase composition and mechanical properties of the final sintered glass-ceramics.[4] |

| Aging Temperature and Time | Aging allows for the completion of polycondensation reactions and strengthens the gel network, which can impact the pore structure of the dried gel. |

| Drying Temperature | A controlled drying process is essential to prevent cracking of the gel due to capillary stress. |

| Calcination Temperature and Time | These parameters are critical for the removal of residual organics and for controlling the crystallization process. The final phase composition (amorphous, lithium metasilicate, or this compound) and crystallite size are determined by the heat treatment schedule.[1][2] |

Characterization of Sol-Gel Derived this compound

The synthesized powders are typically characterized using a variety of analytical techniques to determine their physical and chemical properties.

| Property | Analytical Technique | Typical Findings |

| Crystallization Behavior | Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA) | DTA can reveal exothermic peaks corresponding to the crystallization of lithium metasilicate and this compound phases.[1] TGA shows weight loss due to the decomposition of residual organic compounds.[1] |

| Phase Composition | X-ray Diffraction (XRD) | XRD patterns are used to identify the crystalline phases present in the powder after calcination. The goal is to obtain a pure this compound phase.[1][2] |

| Particle Morphology and Size | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | SEM and TEM provide information on the size, shape, and agglomeration of the synthesized powders. |

| Structural Units | Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR, particularly ²⁹Si and ⁷Li NMR, can be used to investigate the local chemical environment of silicon and lithium atoms in the glass network structure.[1] |

| Mechanical Properties (of sintered ceramics) | Flexural Strength, Hardness, Fracture Toughness | After pressing and sintering the powders, mechanical tests are performed to evaluate the performance of the resulting glass-ceramics. Optimal stirring speeds during synthesis have been shown to yield superior mechanical properties.[4] |

Diagrams of Experimental Workflows and Signaling Pathways

Sol-Gel Synthesis of this compound: Alkoxide Route Workflow

Caption: Workflow for the alkoxide-based sol-gel synthesis of this compound.

Sol-Gel Synthesis of this compound: Nitrate Route Workflow

Caption: Workflow for the nitrate-based sol-gel synthesis of this compound.

Core Chemical Reactions in Sol-Gel Synthesis

Caption: Fundamental hydrolysis and condensation reactions in the sol-gel process.

Conclusion

The sol-gel method presents a highly adaptable and precise route for the synthesis of this compound powders. By carefully controlling the experimental parameters, it is possible to tailor the characteristics of the powders to meet the demands of various applications, including the fabrication of high-performance glass-ceramics for dental restorations and other advanced materials. The alkoxide and nitrate routes are both effective, with the choice often depending on the desired level of homogeneity and cost considerations. Further research into the effects of different catalysts, solvents, and heat treatment profiles can continue to optimize the synthesis process and enhance the properties of the final this compound materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystallization behavior, chemical microstructure and surface morphology of a little HCl assisted this compound powders prepared by sol–gel method [jstage.jst.go.jp]

- 4. Preparation and characterization of this compound glass-ceramics derived from sol-gel route with varied agitation speeds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrothermal Synthesis of Lithium Disilicate Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of lithium disilicate (Li₂Si₂O₅) nanostructures, a material of significant interest for various applications, including dental ceramics and pyroelectric devices. This document details the experimental protocols, summarizes key quantitative data from various studies, and presents visual representations of the synthesis workflow.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. In the context of this compound nanostructures, this technique allows for precise control over the morphology, particle size, and crystal phase of the final product by manipulating parameters such as precursor materials, temperature, reaction time, and pH.

Experimental Protocols

The following section outlines a generalized experimental protocol for the hydrothermal synthesis of this compound nanostructures, based on methodologies reported in the scientific literature.

Materials and Precursors

Commonly used precursor materials for the synthesis of this compound nanostructures include:

-

Lithium Source: Lithium carbonate (Li₂CO₃)[1][2] or lithium nitrate (B79036) (LiNO₃)[3].

-

Silicon Source: Silicon dioxide hydrate (B1144303) (SiO₂·H₂O)[1][2] or silicic acid[3].

-

Solvent: Deionized water.

-

Mineralizer/pH Modifier: Sodium hydroxide (B78521) (NaOH) aqueous solution[1][2].

All chemicals should be of analytical grade and used without further purification.[1]

Synthesis Procedure

The following workflow outlines the key steps in the hydrothermal synthesis of this compound nanostructures.

Caption: General workflow for the hydrothermal synthesis of Li₂Si₂O₅.

A detailed step-by-step protocol is as follows:

-

Precursor Solution Preparation: A specific molar ratio of the lithium source (e.g., Li₂CO₃ or LiNO₃) and the silicon source (e.g., SiO₂·H₂O or silicic acid) are added to a sodium hydroxide (NaOH) aqueous solution.[1][2][3] The solution is typically stirred to ensure homogeneity.

-

Hydrothermal Reaction: The resulting mixture is transferred into a Teflon-lined stainless steel autoclave.[3] The autoclave is then sealed and heated to a specific temperature, typically 180°C, for a designated reaction time, which can range from 48 to 120 hours.[1][2][3]

-

Cooling and Collection: After the reaction period, the autoclave is allowed to cool down to room temperature. The solid product is then collected by filtration.

-

Washing and Drying: The collected powder is washed with distilled water to remove any unreacted precursors or byproducts and subsequently dried in an oven, for instance at 110°C.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of this compound nanostructures, highlighting the influence of different synthesis parameters on the final product.

Synthesis Parameters and Resulting Phases

| Lithium Source | Silicon Source | Li:Si Molar Ratio | Temperature (°C) | Time (h) | NaOH Concentration (M) | Resulting Phase(s) | Reference |

| Li₂CO₃ | SiO₂·H₂O | 1:2 (non-stoichiometric) | 180 | 48 | Not specified | Monoclinic Li₂Si₂O₅ | [1] |

| Li₂CO₃ | SiO₂·H₂O | 1:2 (non-stoichiometric) | 180 | 72 | Not specified | Mixture of Li₂Si₂O₅ and Li₂SiO₃ | [2] |

| LiNO₃ | Silicic Acid | 1:3 | 180 | 48, 72, 96, 120 | 0.01 | Li₂Si₂O₅ | [3] |

Crystallographic and Morphological Data

| Synthesis Time (h) | Crystal System | Space Group | Crystal Size (nm) | Morphology | Reference |

| 48 | Monoclinic | Ccc2 | 12.3 | Layer-like | [1] |

| 72 | Monoclinic | Ccc2 | 19.0 | Rod and layer-like | [1] |

| 96 | - | - | - | Rectangular sheets | [3] |

| 120 | - | - | - | Rectangular sheets | [3] |

Optical Properties

| Synthesis Time (h) | Band Gap (eV) | Photoluminescence Emission (nm) | Reference |

| 48 | 4.38 | 357 | [1] |

| 72 | 4.46 | 358 | [1] |

Characterization Techniques

A comprehensive characterization of the synthesized this compound nanostructures is crucial to understand their physical and chemical properties. The logical flow of characterization is depicted below.

Caption: Key characterization techniques for Li₂Si₂O₅ nanostructures.

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and determine the crystal structure and purity of the synthesized material.[1] The crystallite size can be estimated using the Scherrer equation.[1]

-

Field Emission Scanning Electron Microscopy (FESEM): Provides high-resolution images of the surface morphology and particle size of the nanostructures.[1]

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational bands of the Si-O bonds in the this compound structure.[1]

-

Ultraviolet-Visible (UV-vis) Spectroscopy: Employed to study the light absorption properties and to estimate the optical band gap of the material.[1]

-

Photoluminescence (PL) Spectroscopy: Investigates the emission properties of the synthesized nanostructures upon excitation with a suitable wavelength.[1]

Influence of Reaction Parameters

The properties of the hydrothermally synthesized this compound nanostructures are highly dependent on the reaction conditions.

-

Reaction Time: Increasing the reaction time has been shown to influence the morphology, leading to changes from layer-like to rod-like and rectangular sheet structures.[1][3] It can also lead to an increase in crystal size and a shift in the optical band gap.[1]

-

Precursors and Molar Ratios: The choice of lithium and silicon precursors, as well as their molar ratio, can affect the final phase purity. Non-stoichiometric ratios have been explored, and in some cases, mixtures of this compound and lithium metasilicate (B1246114) are obtained.[2]

Conclusion

Hydrothermal synthesis is a promising and straightforward method for the preparation of this compound nanostructures with controlled characteristics. By carefully tuning the experimental parameters, it is possible to tailor the morphology, crystal size, and optical properties of the material to suit specific applications. This guide provides a foundational understanding for researchers and scientists working in the field of materials science and its intersection with biomedical applications.

References

An In-depth Technical Guide to the Phase Transformation Kinetics in Lithium Disilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformation kinetics of lithium disilicate (Li₂Si₂O₅), a glass-ceramic material of significant interest in various fields, including dentistry, due to its excellent mechanical properties and aesthetic appeal. This document delves into the fundamental mechanisms governing the crystallization of this compound from its parent glass, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the critical transformation pathways.

Introduction to Phase Transformation in this compound

The exceptional properties of this compound glass-ceramics are intricately linked to their microstructure, which is primarily controlled by the nucleation and growth of crystalline phases within a glassy matrix. The transformation process is complex, often involving the initial formation of a metastable lithium metasilicate (B1246114) (Li₂SiO₃) phase, which subsequently transforms into the more stable and desirable this compound phase.[1][2][3][4] Understanding and controlling the kinetics of these transformations are paramount for tailoring the material's final properties, such as strength, toughness, and translucency.[5][6]

The crystallization process is influenced by several factors, including the chemical composition of the base glass, the presence of nucleating agents (e.g., P₂O₅, ZrO₂), and the thermal processing parameters (e.g., temperature, time, and pressure).[3][7][8][9][10][11]

Quantitative Data on Phase Transformation Kinetics

The following tables summarize key quantitative data on the kinetics of phase transformation in this compound and related systems, extracted from various research studies.

Table 1: Activation Energies for Crystallization

| Glass System | Crystalline Phase | Activation Energy (kJ/mol) | Analytical Method | Reference |

| SiO₂–Li₂O–Al₂O₃–K₂O–P₂O₅ | This compound (Li₂Si₂O₅) | 377.4 (± 20.9) | Differential Scanning Calorimetry (DSC) | [12][13] |

| SiO₂–Li₂O–Al₂O₃–K₂O–P₂O₅ | Lithium Metasilicate (Li₂SiO₃) & this compound (Li₂Si₂O₅) | 389.58 (mean) | Differential Thermal Analysis (DTA) | [1] |

| Li₂O–Al₂O₃–SiO₂ | This compound (Li₂Si₂O₅) & Petalite (LiAlSi₄O₁₀) | Not specified | Kissinger and KAS methods | [14] |

| SiO₂-Li₂O-P₂O₅-Al₂O₃-ZrO₂ | Silicate phases | Not specified | Arrhenius equation | [7] |

| Fluorcanasite–this compound glasses | Lithium Metasilicate (Li₂SiO₃) | 140.97 | Not specified | [15] |

| Fluorcanasite–this compound glasses | This compound (Li₂Si₂O₅) and Fluorcanasite | 282.80 | Not specified | [15] |

Table 2: Key Temperatures and Conditions for Phase Transformations

| Glass System/Material | Transformation/Event | Temperature Range (°C) | Observations | Reference |

| Multicomponent SiO₂–Li₂O glass | Lithium Metasilicate (LS) existence | 580 - 770 | Disappears at ~780 °C.[7] | [7] |

| SiO₂–Li₂O–Al₂O₃–K₂O–P₂O₅ | Lithium Metasilicate (Li₂SiO₃) crystallization | 645 - 683 | First exothermic peak in DTA.[1] | [1] |

| SiO₂–Li₂O–Al₂O₃–K₂O–P₂O₅ | This compound (Li₂Si₂O₅) formation | 807 - 845 | Second exothermic peak in DTA.[1] | [1] |

| Li₂O–Al₂O₃–SiO₂ | This compound (Li₂Si₂O₅) precipitation | 943 K (670 °C) | Crystal size of 50–70 nm.[14] | [14] |

| Li₂O–Al₂O₃–SiO₂ | Petalite (LiAlSi₄O₁₀) precipitation | 1009 K (736 °C) | Forms composite spherical crystals with Li₂Si₂O₅.[14] | [14] |

| IPS e.max® CAD | Extended thermal processing | 750 - 840 | Leads to higher elastic modulus and hardness.[5] | [5] |

| Stoichiometric Li₂O·2SiO₂ | Crystal Growth Rate Shift (at 4.5 GPa) | +45 (±10) | Compared to 1 atm.[16][17] | [16][17] |

| Stoichiometric Li₂O·2SiO₂ | High-pressure lithium metasilicate crystallization (at 6 GPa) | 95 (±10) higher than Li₂Si₂O₅ at 1 atm | Li₂Si₂O₅ crystallization is suppressed.[16][17] | [16][17] |

Table 3: Influence of Additives on Nucleation and Crystallization

| Additive | Effect on Nucleation/Crystallization | Quantitative Impact | Glass System | Reference |

| P₂O₅ | Acts as a nucleating agent, promoting bulk crystallization.[10][11] | Triggers nucleation of lithium metasilicate and disilicate.[2] | SiO₂–Li₂O–Al₂O₃–K₂O–ZrO₂–P₂O₅ | [10] |

| ZrO₂ | Inhibits volume nucleation of this compound.[8] | For concentrations >2 mol%, only surface crystallization was observed.[8] | Stoichiometric this compound | [8] |

| ZrO₂ | Increases the nucleation rate of lithium metasilicate.[9] | Maximum nucleation rate increased from 2 x 10¹⁷ / m³s (0% ZrO₂) to 6 x 10¹⁸ / m³s (12% ZrO₂).[9] | Multicomponent this compound-based glasses | [9] |

| ZrO₂ | Hinders the growth of this compound. | Leads to spheroidization of Li₂Si₂O₅ crystals.[9] | This compound glasses | [9] |

| Al₂O₃ | Increases the viscosity of the glass.[4][18] | Affects crystallization temperature and phase formation.[4][18] | SiO₂–Li₂O–K₂O–P₂O₅–CeO₂ | [4][18] |

Experimental Protocols

The study of phase transformation kinetics in this compound relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

In-situ and Real-Time Synchrotron X-ray Diffraction (XRD)

This powerful technique allows for the direct observation of crystalline phase evolution at high temperatures.

-

Objective: To investigate the reaction mechanism, nucleation, and crystallization kinetics in real-time.[7]

-

Sample Preparation: A glass sample is typically used in powder or bulk form.

-

Instrumentation: A high-resolution synchrotron X-ray diffractometer equipped with a high-temperature stage.

-

Experimental Procedure:

-

Non-isothermal Heating: The sample is rapidly heated from room temperature to a temperature just below the glass transition temperature (e.g., 500 °C) and then heated continuously at a controlled ramp rate (e.g., 400 K/min) to the final crystallization temperature (e.g., 1010 °C).[7] XRD patterns are collected continuously during heating.

-

Isothermal Crystallization: The sample is rapidly heated to a specific crystallization temperature (e.g., 770 °C) and held for an extended period (e.g., up to 120 minutes).[7] XRD patterns are collected at regular intervals to monitor the phase transformation over time.

-

Isothermal Nucleation Study: The sample is heated to a specific nucleation temperature (e.g., 560–580 °C) and held for various times to study the initial stages of crystal formation.[7]

-

-

Data Analysis: Quantitative phase analysis is performed on the collected XRD patterns using the Rietveld full-pattern fitting method to determine the weight fraction of each crystalline phase as a function of temperature and time.[7] This data is then used to model the crystallization kinetics.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are used to determine the characteristic temperatures of thermal events such as glass transition, crystallization, and melting.

-

Objective: To investigate non-isothermal crystallization kinetics and determine key kinetic parameters like activation energy.[1][12]

-

Sample Preparation: A small amount of the glass sample (typically in powder form) is placed in a crucible (e.g., platinum).

-

Instrumentation: A DTA or DSC instrument capable of controlled heating rates.

-

Experimental Procedure:

-

The sample is heated from room temperature to a temperature above the final crystallization peak at different constant heating rates (e.g., 5, 10, 15, 20 K/min).

-

The heat flow or temperature difference between the sample and a reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The glass transition temperature (Tg), the onset crystallization temperature (Tc), and the peak crystallization temperature (Tp) are determined from the DTA/DSC curves.

-

The activation energy of crystallization (Ea) can be calculated using various models, such as the Kissinger or Augis-Bennett equations, by analyzing the shift in the crystallization peak temperature with different heating rates.[1]

-

The Avrami exponent (n), which provides information about the nucleation and growth mechanism, can also be determined. A value of n ≈ 2.65 suggests that bulk crystallization is the dominant mechanism.[1]

-

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the microstructure of the glass-ceramic at different stages of crystallization.

-

Objective: To observe the morphology, size, and distribution of crystalline phases.

-

Sample Preparation:

-

The glass-ceramic sample is sectioned, ground, and polished to a mirror finish.

-

The polished surface is often etched with a suitable acid (e.g., hydrofluoric acid) to reveal the crystalline structure.

-

The etched surface is then coated with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

-

Instrumentation: A scanning electron microscope.

-

Imaging: The prepared sample is imaged at various magnifications to observe the details of the crystal morphology (e.g., rod-like, spherical) and their arrangement within the glass matrix.

Visualization of Transformation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the phase transformation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phase Formation, Mechanical Strength, and Bioactive Properties of this compound Glass–Ceramics with Different Al2O3 Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Digitally Oriented Materials”: Focus on this compound Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of this compound Translucency through Heat Treatment [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ceramic-science.com [ceramic-science.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimizing the Crystalline Kinetics, Thermal-Processing, and Strength of Lithium-Disilicate Glass-Ceramic IADR Abstract Archives [iadr.abstractarchives.com]

- 14. Study on Crystallization Process of Li2O–Al2O3–SiO2 Glass-Ceramics Based on In Situ Analysis [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. "In Situ Crystallization of this compound Glass" by Tihana Fuss, C. S. Ray et al. [scholarsmine.mst.edu]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Melting and Crystallization Behavior of Lithium Disilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and crystallization behavior of lithium disilicate (Li₂Si₂O₅), a glass-ceramic widely utilized in various high-technology fields, including dentistry, due to its excellent mechanical properties and aesthetic appeal. This document delves into the fundamental thermal characteristics, phase transformations, and the experimental protocols used to characterize these behaviors, offering valuable insights for materials scientists and researchers.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by several key temperature points: the glass transition temperature (Tg), the crystallization temperatures (Tc), and the melting temperature (Tm). These properties are crucial for understanding and controlling the material's processing and final microstructure. The values can be influenced by factors such as the glass composition, the presence of nucleating agents, and the heating rate used during thermal analysis.

Quantitative Thermal Analysis Data

The following tables summarize the key thermal properties of this compound glass-ceramics as determined by Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA).

| Thermal Property | Temperature Range (°C) | Notes |

| Glass Transition Temperature (Tg) | 450 - 550 | Represents the temperature at which the amorphous glass transitions to a supercooled liquid state. This value is dependent on the heating rate. |

| Nucleation Temperature | ~450 - 600 | The optimal temperature range for the formation of crystal nuclei. P₂O₅ is a common nucleating agent that promotes the formation of lithium phosphate (B84403) (Li₃PO₄) nuclei. |

| First Crystallization Peak (Tc1) | 620 - 710 | Corresponds to the crystallization of the metastable lithium metasilicate (B1246114) (Li₂SiO₃) phase.[1] |

| Second Crystallization Peak (Tc2) | 800 - 880 | Represents the transformation of lithium metasilicate into the stable this compound (Li₂Si₂O₅) phase.[1] |

| Melting Temperature (Tm) | 950 - 1200 | The temperature at which the crystalline this compound melts. The exact value is influenced by the specific crystal structure and composition.[1] |

Table 1: Key Thermal Properties of this compound Glass-Ceramics

The heating rate during thermal analysis significantly affects the observed transition temperatures. As the heating rate increases, the characteristic temperatures tend to shift to higher values.

| Heating Rate (°C/min) | Tg (°C) | Tc1 (°C) | Tc2 (°C) |

| 5 | ~480 | ~660 | ~840 |

| 10 | ~482 | ~670 | ~850 |

| 15 | ~485 | ~680 | ~860 |

| 20 | ~490 | ~690 | ~870 |

Table 2: Effect of Heating Rate on Transition Temperatures of this compound Glass (Representative Values)

Crystallization Pathway and Microstructure

The exceptional mechanical properties of this compound glass-ceramics are a direct result of their unique microstructure, which consists of interlocking, needle-like, or plate-like crystals embedded in a glassy matrix. This microstructure is achieved through a controlled crystallization process.

The crystallization of this compound from a glass melt is a multi-stage process. Initially, upon heating the glass, nucleation occurs. In many commercial formulations, phosphorus pentoxide (P₂O₅) is added as a nucleating agent.[2][3] This leads to the formation of lithium phosphate (Li₃PO₄) nanocrystals, which act as heterogeneous nucleation sites for the subsequent crystallization of lithium metasilicate (Li₂SiO₃).[3][4]

As the temperature increases, the metastable lithium metasilicate phase forms.[4] This is an important intermediate step in the formation of the final desired phase. With further heating, the lithium metasilicate crystals react with the surrounding silica-rich glass matrix to transform into the thermodynamically more stable this compound (Li₂Si₂O₅) phase.[5] This transformation is responsible for the development of the characteristic interlocking microstructure that imparts high strength and fracture toughness to the material.

Experimental Protocols

The characterization of the melting and crystallization behavior of this compound relies on several key analytical techniques. This section provides an overview of the typical experimental methodologies.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

DSC and DTA are powerful techniques for determining the thermal transitions of this compound glass.

-

Sample Preparation: A small amount of the glass sample (typically 10-20 mg) is weighed into an alumina (B75360) or platinum crucible. A powdered sample is often used to enhance the surface area for reactions.

-

Instrumentation: A calibrated DSC or DTA instrument is used. An empty crucible serves as a reference.

-

Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] The temperature range typically spans from room temperature to above the melting point (e.g., 25 °C to 1200 °C).

-

Data Analysis: The resulting DSC/DTA curve, a plot of heat flow versus temperature, is analyzed to identify endothermic and exothermic peaks. The glass transition (Tg) appears as a step-like change in the baseline, while crystallization (Tc) and melting (Tm) are represented by exothermic and endothermic peaks, respectively.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the material at different stages of the heat treatment process.

-

Sample Preparation: Samples are typically in powder form to ensure random orientation of the crystallites. The powder is packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.

-

Data Collection: The XRD pattern is collected over a 2θ range, for example, from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phases present (e.g., Li₂SiO₃, Li₂Si₂O₅, Li₃PO₄). Rietveld refinement can be used for quantitative phase analysis and to obtain information about the crystal structure.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the microstructure of the glass-ceramic, revealing the size, shape, and distribution of the crystalline phases.

-

Sample Preparation: The surface of the sample is polished to a mirror finish. To reveal the microstructure, the polished surface is often etched with a dilute solution of hydrofluoric acid (HF), for instance, 2-5% HF for 20-60 seconds.[6][7][8] The etching process preferentially removes the glassy phase, making the crystalline structure more prominent. The etched sample is then thoroughly cleaned, dried, and coated with a thin layer of a conductive material, such as gold or carbon, to prevent charging under the electron beam.

-

Imaging: The prepared sample is examined in a scanning electron microscope. Secondary electron imaging is typically used to obtain high-resolution images of the surface topography and microstructure.

Influence of Processing Parameters

The final properties of this compound glass-ceramics are highly dependent on the processing parameters, particularly the heat treatment schedule.

-

Heating and Cooling Rates: The rates of heating and cooling during the crystallization process can influence the number and size of the crystals. Slower cooling rates generally lead to larger crystals.

-

Nucleating Agents: The type and concentration of nucleating agents, such as P₂O₅, play a critical role in controlling the crystallization process. P₂O₅ promotes bulk nucleation, leading to a finer and more uniform crystal structure, which enhances the mechanical properties of the final ceramic.[2][3][9][10]

-

Time-Temperature-Transformation (TTT) Diagram: A TTT diagram provides a graphical representation of the kinetics of phase transformations at different isothermal temperatures. While a comprehensive TTT diagram for a standard this compound composition is complex to generate, the general principle involves mapping the time required for the onset and completion of the transformation from the amorphous glass to lithium metasilicate and subsequently to this compound at various temperatures. This information is invaluable for designing optimal heat treatment schedules to achieve the desired microstructure and properties.

Conclusion

The melting and crystallization behavior of this compound is a complex interplay of thermodynamics and kinetics. A thorough understanding of the thermal properties, phase transformation pathways, and the influence of processing parameters is essential for tailoring the microstructure and, consequently, the mechanical and optical properties of this versatile material. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound glass-ceramics, enabling researchers and scientists to optimize materials for a wide range of advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. irsm.cas.cz [irsm.cas.cz]

- 3. ceramic-science.com [ceramic-science.com]

- 4. researchgate.net [researchgate.net]

- 5. “Digitally Oriented Materials”: Focus on this compound Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsdjournal.org [rsdjournal.org]

- 7. leeannbrady.com [leeannbrady.com]

- 8. dentalcadmos.com [dentalcadmos.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of P2O5 on Crystallization Behavior and Chemical Resistance of Dental Glasses in the Li2O-SiO2-ZrO2 System - Iranian Journal of Materials Science and Engineering [ijmse.iust.ac.ir]

An In-depth Technical Guide to the Core Optical Properties of Translucent Lithium Disilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental optical properties of translucent lithium disilicate, a glass-ceramic material with significant applications in various scientific and medical fields. This document summarizes key quantitative data, details experimental methodologies for property characterization, and visualizes experimental workflows.

Core Optical Properties: A Quantitative Overview

The optical behavior of translucent this compound is primarily defined by its refractive index, translucency parameter, contrast ratio, and light transmittance. These properties are influenced by factors such as material thickness, shade, and specific brand composition. The following tables consolidate data from various studies to facilitate a comparative analysis.

Table 1: Translucency Parameter (TP) of Translucent this compound

| Material | Translucency Level | Thickness (mm) | Translucency Parameter (TP) (Mean ± SD) | Reference |

| IPS e.max CAD | High Translucency (HT) | 1.0 | 21.90 ± 2.26 | [1] |

| Rosetta SM | - | 1.0 | 22.96 ± 1.73 | [1] |

| Upcera | - | 1.0 | 17.62 ± 1.92 | [1] |

| IPS e.max CAD | Low Translucency (LT) | 0.3 | 34.30 ± 0.65 | [2] |

| Rosetta | - | 0.3 | 35.39 ± 1.76 | [2] |

| Upcera | - | 0.3 | 33.89 ± 1.40 | [2] |

| This compound Glass-Ceramic (LD) | - | 1.0 | 13.1 - 22.6 | [3][4] |

| Zirconia-Reinforced Lithium Silicate (B1173343) (LS) | - | 1.0 | 32.2 | [3][4] |

Table 2: Contrast Ratio (CR) of Translucent this compound

| Material | Translucency Level | Thickness (mm) | Contrast Ratio (CR) (Mean ± SD) | Reference |

| Amber Mill | High Translucency (HT) | 1.0 | 0.526 ± 0.039 | [5] |

| Amber Mill | Medium Translucency (MT) | 1.0 | 0.543 ± 0.041 | [5] |

| Amber Mill | Low Translucency (LT) | 1.0 | 0.564 ± 0.020 | [5] |

| Amber Mill | Medium Opacity (MO) | 1.0 | 0.630 ± 0.018 | [5] |

| IPS e.max Press | - | 0.5 | 0.73 ± 0.04 | [6] |

| IPS e.max Press | - | 1.0 | 0.87 ± 0.01 | [6] |

| This compound | - | 1.5 | 0.78 | [7] |

| Zirconia-Reinforced Lithium Silicate | - | 1.5 | 0.86 | [7] |

Table 3: Light Transmittance of Translucent this compound

| Material | Translucency Level | Thickness (mm) | Light Transmittance (%) | Reference |

| IPS e.max CAD | High Translucency (HT) | 0.7 | 65 | [8] |

| IPS e.max CAD | Medium Opacity (MO) | 0.7 | 47 | [8] |

| IPS e.max CAD | High Translucency (HT) | 1.5 | 44 | [8] |

| IPS e.max CAD | Medium Opacity (MO) | 1.5 | 24 | [8] |

| Amber Mill (Polished) | - | 1.0 | 16.1 | [9][10] |

| Amber Mill (Polished) | - | 1.5 | 9.5 | [9][10] |

| Amber Mill (Polished) | - | 2.0 | 8.2 | [9][10] |

| IPS e.max CAD LT | - | 0.25 | 55 (at 476 nm) | [11] |

| Celtra Duo LT | - | 0.25 | 67 (at 476 nm) | [11] |

| IPS e.max CAD LT | - | 1.5 | 21 (at 476 nm) | [11] |

| Celtra Duo LT | - | 1.5 | 26 (at 476 nm) | [11] |

| IPS e.max CAD LT | - | 3.0 | 6 (at 476 nm) | [11] |

| Celtra Duo LT | - | 3.0 | 9 (at 476 nm) | [11] |

Table 4: Refractive Index of this compound

| Property | Value | Reference |

| Average Refractive Index | ~1.55 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of optical properties. The following sections outline the standard experimental protocols for determining the key optical characteristics of translucent this compound.

Sample Preparation

-

Material Sectioning: Blocks of this compound are sectioned into discs or rectangular specimens of a predetermined thickness using a low-speed diamond saw.[3]

-

Crystallization: The sectioned specimens undergo a crystallization process in a ceramic furnace according to the manufacturer's instructions to achieve the desired this compound phase and translucency.[1]

-

Finishing and Polishing: The surfaces of the specimens are sequentially polished using silicon carbide abrasive papers of increasing grit (e.g., 600, 800, 1000, 1200 grit) to achieve a uniform and smooth surface.[1][3]

-

Thickness Verification: The final thickness of each specimen is verified using a digital caliper with high precision.[3]

-

Cleaning: Prior to any optical measurements, the specimens are ultrasonically cleaned in distilled water for a specified duration (e.g., 10 minutes) and then air-dried.[3]

Measurement of Translucency Parameter (TP)

The translucency parameter is determined by measuring the color difference of a specimen when placed over a black and a white background.

-

Instrumentation: A spectrophotometer or a spectroradiometer is used for color measurements.[1][13]

-

Calibration: The instrument is calibrated according to the manufacturer's guidelines.

-

Measurement over White Background: The specimen is placed on a standard white background, and the CIE Lab* color coordinates (L_W, a_W, b*_W) are recorded.[14]

-

Measurement over Black Background: The specimen is then placed on a standard black background, and the CIE Lab* color coordinates (L_B, a_B, b*_B) are recorded.[14]

-

Calculation: The Translucency Parameter (TP) is calculated using the following formula[14]: TP = [(L_B - L_W)² + (a_B - a_W)² + (b_B - b_W)²]¹ᐟ²

Measurement of Contrast Ratio (CR)

The contrast ratio is a measure of the opacity of a material and is determined by the ratio of its reflectance over a black background to that over a white background.

-

Instrumentation: A spectrophotometer or a colorimeter is used to measure the luminous reflectance (Y).[15][16]

-

Measurement over White Background: The specimen is placed on a standard white background, and the illuminance (Yw) is measured.[16]

-

Measurement over Black Background: The specimen is then placed on a standard black background, and the illuminance (Yb) is measured.[16]

-

Calculation: The Contrast Ratio (CR) is calculated using the following formula[16]: CR = Yb / Yw

Measurement of Light Transmittance

Light transmittance quantifies the amount of light that passes through a material.

-

Instrumentation: A spectrophotometer with an integrating sphere is typically used to measure total and diffuse transmittance.[17] Alternatively, a light curing unit and a radiometer can be used to measure the intensity of transmitted light.[18][19]

-

Reference Measurement: The intensity of the light source (I₀) is measured without the specimen in the light path.[17]

-

Sample Measurement: The specimen is placed in the light path, and the intensity of the transmitted light (I) is measured.[17]

-

Calculation: The light transmittance percentage (T%) is calculated as[9]: T% = (I / I₀) x 100

Measurement of Refractive Index

The refractive index of this compound can be determined using goniometric methods.

-

Instrumentation: A precision goniometer-spectrometer is required.[20][21]

-

Sample Preparation: A prism-shaped specimen of the this compound glass-ceramic is fabricated with highly polished faces.

-

Measurement: The goniometer is used to measure the angle of minimum deviation (δ) of a monochromatic light beam passing through the prism, as well as the apex angle (α) of the prism.[22]

-

Calculation: The refractive index (n) is calculated using the following formula, which is derived from Snell's Law[22]: n = sin((α + δ)/2) / sin(α/2)

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for measuring the translucency parameter and contrast ratio.

Caption: Workflow for Translucency Parameter (TP) Measurement.

Caption: Workflow for Contrast Ratio (CR) Measurement.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. ICI Journals Master List [journals.indexcopernicus.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Transmittance of this compound ceramic of different thicknesses and opacities with different curing units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thejcdp.com [thejcdp.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of thickness and surface finish on light transmission through zirconia-reinforced lithium silicate and this compound dental ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thaidentalcenter.com [thaidentalcenter.com]

- 13. researchgate.net [researchgate.net]

- 14. DSpace [open.bu.edu]

- 15. Contrast ratio of six zirconia-based dental ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Contrast ratios and masking ability of three types of ceramic veneers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. researchgate.net [researchgate.net]

- 19. Light transmission through all-ceramic dental materials: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.ioffe.ru [journals.ioffe.ru]

- 21. researchgate.net [researchgate.net]

- 22. trioptics.com [trioptics.com]

Chemical composition and bonding in lithium disilicate

An In-depth Technical Guide to the Chemical Composition and Bonding in Lithium Disilicate

Introduction

This compound (Li₂Si₂O₅) is a high-performance glass-ceramic renowned for its exceptional mechanical strength, durability, and aesthetic qualities, making it a cornerstone material in restorative dentistry and other advanced technological applications.[1] Its unique properties are a direct result of its specific chemical composition and the intricate bonding within its crystalline structure. This guide provides a detailed examination of the chemical makeup, crystal structure, and interatomic bonding of this compound, along with the experimental protocols used for its characterization.

The material is primarily composed of lithium oxide (Li₂O) and silicon dioxide (SiO₂).[2] Commercial formulations, such as those used in dental ceramics, are often modified with additives like aluminum oxide (Al₂O₃), potassium oxide (K₂O), and phosphorus pentoxide (P₂O₅) to enhance properties and control the crystallization process.[3] The final material consists of a high volume (approximately 70%) of interlocking, needle-like this compound crystals embedded within a glassy matrix.[4] This microstructure is key to its high fracture toughness, as it effectively deflects and blunts propagating cracks.[5]

Chemical Composition

The stoichiometric chemical formula for this compound is Li₂Si₂O₅.[5] It is a member of the binary Li₂O-SiO₂ system. While pure this compound is the primary crystalline phase, commercial glass-ceramics are complex multi-component systems. Additives act as nucleating agents (like P₂O₅, which often forms lithium phosphate, Li₃PO₄), modify viscosity, or improve chemical durability.[6][7]

Table 1: Typical Chemical Composition of Commercial this compound Glass-Ceramics

| Component | Chemical Formula | Role/Function | Typical Content (mol. %) |

| Silicon Dioxide | SiO₂ | Glass network former | 60 - 70 |

| Lithium Oxide | Li₂O | Network modifier, forms crystalline phase | 30 - 35 |

| Phosphorus Pentoxide | P₂O₅ | Nucleating agent | 0.5 - 2.0 |

| Aluminum Oxide | Al₂O₃ | Improves durability and viscosity | 1.0 - 2.0 |

| Potassium Oxide | K₂O | Network modifier, reduces viscosity | 1.0 - 2.0 |

| Zirconium Dioxide | ZrO₂ | Enhances mechanical properties | Can be included |

Note: The exact composition can vary significantly between different commercial products.[3][8]

Crystal Structure and Bonding

This compound crystallizes in the orthorhombic crystal system, with the space group reported as Ccc2 or Pbcn.[2][9] The fundamental building block of the structure is the [SiO₄] tetrahedron. These tetrahedra share corners to form corrugated silicate (B1173343) layers. The lithium ions (Li⁺) are situated between these layers, providing charge balance and linking the sheets together.[1][2]

-

Silicon-Oxygen (Si-O) Bonding: Within the [SiO₄] tetrahedra, silicon is covalently bonded to four oxygen atoms. The structure is classified based on the connectivity of these tetrahedra (Qⁿ species, where 'n' is the number of bridging oxygens). In the layered structure of this compound, the silicon atoms are primarily in a Q³ environment, meaning each tetrahedron shares three of its oxygen atoms with neighboring tetrahedra.[8] The Si-O bond distances typically range from 1.60 to 1.67 Å.[9]

-

Lithium-Oxygen (Li-O) Bonding: The Li⁺ ions are ionically bonded to oxygen atoms of the silicate network. They are typically found in a distorted tetrahedral coordination (LiO₄), bonded to four oxygen atoms.[9] These Li-O bonds are weaker than the covalent Si-O bonds. The reported Li-O bond distances range from approximately 1.96 to 2.10 Å.[9]

-

Bridging and Non-Bridging Oxygens: The oxygen atoms that link two silicon tetrahedra are known as bridging oxygens (BO), forming Si-O-Si bonds. Oxygen atoms bonded to only one silicon atom are termed non-bridging oxygens (NBO) and carry a formal negative charge that is balanced by the nearby Li⁺ ions.

Table 2: Crystallographic and Bonding Parameters for this compound

| Parameter | Value | Reference |

| Chemical Formula | Li₂Si₂O₅ | [5] |

| Molar Mass | ~150.05 g/mol | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Ccc2 or Pbcn | [2][9] |

| Unit Cell Parameters | a ≈ 5.79 Å, b ≈ 14.61 Å, c ≈ 4.77 Å | [2] |

| Si-O Bond Distance | 1.60 - 1.67 Å | [9] |

| Li-O Bond Distance | 1.96 - 2.10 Å | [9] |

Mandatory Visualizations

Caption: A flowchart illustrating the synthesis and two-stage crystallization process of this compound glass-ceramics.

Caption: Workflow diagram for the multi-technique characterization of this compound materials.

Caption: The transformation of silicate (Qⁿ) species during the crystallization of this compound.

Experimental Protocols

The characterization of this compound relies on several key analytical techniques to probe its thermal behavior, phase composition, and atomic-level structure.

Table 3: Key Experimental Protocols for this compound Characterization

| Technique | Purpose | Detailed Methodology |

| X-Ray Diffraction (XRD) | To identify the crystalline phases present in the material after heat treatment and determine crystal structure parameters.[10] | A powdered sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.54 Å). The diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffraction pattern contains peaks at specific angles corresponding to the lattice spacings of the crystalline phases present, allowing for phase identification by comparison with standard patterns (e.g., JCPDS).[8] |